2-(2-Methoxyethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Structure and Synthesis 2-(2-Methoxyethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to by its systematic name) is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione core. Its synthesis is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (40–80°C, 15–20 h) . The compound features a 2-methoxyethyl group at position 2, a 3-methoxy-4-(allyloxy)phenyl substituent at position 1, and methyl groups at positions 6 and 7 of the chromene ring (Fig. 1) .
Physical and Spectral Properties The compound crystallizes with a melting point of 166–169°C and exhibits characteristic IR absorptions at 2924 cm⁻¹ (C-H stretching) and 1712/1659 cm⁻¹ (C=O stretching). Its ¹H NMR spectrum (DMSO-d₆) confirms the presence of allyloxy (δ 6.09–5.95 ppm), methoxy (δ 3.69 ppm), and methyl groups (δ 2.37/2.29 ppm). High-resolution mass spectrometry (APSI MS) confirms a molecular ion peak at m/z 450.2 (M⁺+1), consistent with its molecular formula C₂₆H₂₇NO₆ .
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO6/c1-6-10-32-19-8-7-17(14-21(19)31-5)23-22-24(28)18-12-15(2)16(3)13-20(18)33-25(22)26(29)27(23)9-11-30-4/h6-8,12-14,23H,1,9-11H2,2-5H3 |
InChI Key |
PPFPAYOKUVLVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC(=C(C=C4)OCC=C)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Methoxyethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , with a molecular formula of and a molecular weight of 449.503 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chromeno-pyrrole framework with multiple functional groups that may contribute to its biological activity. The presence of methoxy and allyloxy groups is particularly notable as these can influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms including:
- Inhibition of DNA Topoisomerases : Many chromeno-pyrrole derivatives have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of related chromeno-pyrrole compounds on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic activity with IC50 values ranging from 5 to 20 µM for structurally similar compounds, suggesting potential efficacy for our compound as well .
- Mannich Base Derivatives : Research on Mannich bases has shown that derivatives similar to our compound can exhibit potent anticancer activities against multiple human cancer lines. For instance, certain Mannich bases demonstrated IC50 values as low as 4.363 µM against HCT 116 colon cancer cells, indicating strong potential for further development .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The structural similarities suggest that our compound may also possess antimicrobial properties worth exploring.
Anti-inflammatory Effects
Some studies indicate that chromeno derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and chromene have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion may share these properties due to its structural similarities.
Anti-inflammatory Effects
Compounds related to the chromeno-pyrrole class have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of similar compounds has been documented, suggesting that this compound could protect cells from oxidative stress. This property is essential in preventing cellular damage linked to various diseases, including neurodegenerative disorders.
Case Studies
Several studies have highlighted the applications of similar compounds:
Case Study 1: Anticancer Research
A study published in Pharmaceuticals demonstrated that a related pyrrole derivative inhibited tumor growth in animal models by inducing apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Activity
Research highlighted in Molecules reported that certain chromene derivatives exhibited dual inhibition of COX and LOX enzymes. This dual action resulted in significant reductions in inflammatory markers in vitro and in vivo .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a library of 223 synthesized 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, with structural diversity arising from variations in substituents at positions 1, 2, 6, and 7 . Below is a comparative analysis of key analogues:
Key Findings:
Substituent Effects on Yield
- The target compound’s yield (55%) is moderate compared to analogues with electron-donating groups (e.g., 4{1–2-23}, 70%), where shorter reaction times (15–20 min vs. 20 h) enhance efficiency .
- Fluorinated derivatives (e.g., 4{5–17-9}) show marginally higher yields (62%) due to improved electrophilicity of the aryl aldehyde .
Thermal Stability
- The hydroxyethyl-substituted analogue 4{4–19-7} exhibits a higher melting point (195–197°C) than the target compound (166–169°C), likely due to intermolecular hydrogen bonding between hydroxyethyl and carbonyl groups .
Biological Relevance The allyloxy group in the target compound may confer enhanced reactivity in downstream modifications (e.g., Michael additions), a trait absent in methoxy- or fluoro-substituted analogues .
Spectral Trends IR spectra consistently show strong C=O stretches near 1710 cm⁻¹, but the target compound’s allyloxy group introduces additional C-O-C stretching at 1143 cm⁻¹ . ¹³C NMR data reveal deshielding of the chromene carbonyl (δ ~172 ppm) in all analogues, with minor shifts dependent on aryl substituent electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
